1-Methyl-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a thiophene ring, and a trifluoromethyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methyl-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The thiophene and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. The methyl group can be added via alkylation reactions using methylating agents such as methyl iodide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Methyl-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole or thiophene rings are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-Methyl-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Lacks the thiophene ring, which may result in different chemical and biological properties.
5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine: Lacks the methyl group, which may affect its reactivity and interactions with biological targets.
1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine: Lacks the trifluoromethyl group, which may influence its chemical stability and biological activity.
The presence of the thiophene and trifluoromethyl groups in this compound imparts unique properties that distinguish it from these similar compounds.
Properties
Molecular Formula |
C9H8F3N3S |
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Molecular Weight |
247.24 g/mol |
IUPAC Name |
1-methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H8F3N3S/c1-15-7(5-3-2-4-16-5)6(13)8(14-15)9(10,11)12/h2-4H,13H2,1H3 |
InChI Key |
QWIQMNDIFOHLOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)N)C2=CC=CS2 |
Origin of Product |
United States |
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